![molecular formula C10H10Se B14243116 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene CAS No. 501108-19-6](/img/structure/B14243116.png)
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring.
Métodos De Preparación
The synthesis of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene typically involves the reaction of 1-methyl-2-bromobenzene with prop-1-yn-1-ylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential antioxidant and anticancer properties due to the presence of selenium, which is known for its biological activity.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene can be compared with other organoselenium compounds such as:
1-Methyl-2-[(prop-1-yn-1-yl)thio]benzene: Similar structure but with sulfur instead of selenium.
1-Methyl-2-[(prop-1-yn-1-yl)oxy]benzene: Similar structure but with oxygen instead of selenium. The uniqueness of this compound lies in the specific properties imparted by the selenium atom, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
501108-19-6 |
|---|---|
Fórmula molecular |
C10H10Se |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
1-methyl-2-prop-1-ynylselanylbenzene |
InChI |
InChI=1S/C10H10Se/c1-3-8-11-10-7-5-4-6-9(10)2/h4-7H,1-2H3 |
Clave InChI |
IJZDBNWYMLJIFH-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Se]C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


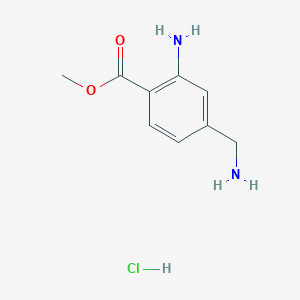

![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

silanediol](/img/structure/B14243063.png)
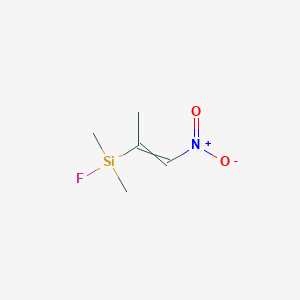
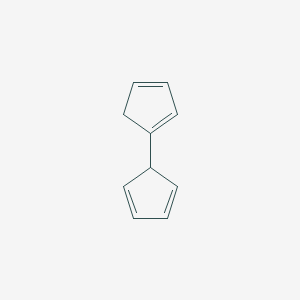
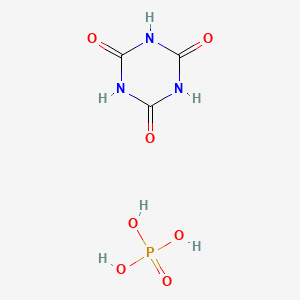
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
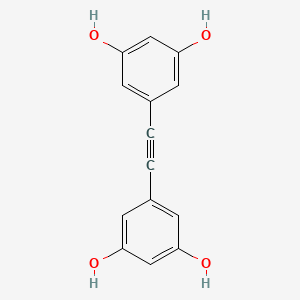
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

